molecular formula C19H22BrN3O2S2 B2845441 N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide CAS No. 681223-35-8

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide

Cat. No.: B2845441
CAS No.: 681223-35-8
M. Wt: 468.43
InChI Key: CFCCAXSUMJJXEC-UHFFFAOYSA-N
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Description

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C19H22BrN3O2S2 and its molecular weight is 468.43. The purity is usually 95%.
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Biological Activity

N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against different pathogens and cancer cell lines.

1. Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Synthesis of 4-(4-bromophenyl)thiazol-2-amine : This intermediate is prepared through the reaction of p-bromoacetophenone with thiourea in the presence of iodine.
  • Formation of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide : The thiazole derivative is treated with chloroacetyl chloride to yield the chloroacetamide derivative.
  • Final Derivative Formation : The target compound is obtained by reacting the chloroacetamide with 2-methylpiperidine derivatives under controlled conditions .

Antimicrobial Activity

The antimicrobial efficacy of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives was evaluated against a range of bacterial and fungal species using in vitro methods. The results indicated:

  • Gram-positive bacteria : Compounds d1, d2, and d3 exhibited promising antibacterial activity.
  • Gram-negative bacteria : The derivatives also showed effectiveness against selected Gram-negative strains.

The mechanism of action is believed to involve the disruption of bacterial lipid biosynthesis and other cellular processes .

Anticancer Activity

The anticancer potential was assessed using the Sulforhodamine B (SRB) assay on estrogen receptor-positive human breast adenocarcinoma (MCF7) cells:

  • Active Compounds : Derivatives d6 and d7 were identified as the most potent against MCF7 cells, suggesting a strong inhibitory effect on cancer cell proliferation.
  • Molecular Docking Studies : These studies provided insights into the binding interactions between the active compounds and their targets, indicating favorable docking scores which correlate with their biological activity .

3. Case Studies and Research Findings

Several studies have documented the biological activities associated with thiazole derivatives, emphasizing their medicinal properties:

StudyFocusFindings
AntimicrobialActive against Gram-positive and Gram-negative bacteria; effective antifungal properties.
AnticancerSignificant cytotoxic effects on MCF7 cells; potential for further development as anticancer agents.
Mechanism InsightsMolecular docking studies reveal effective binding to target receptors involved in cancer progression.

4. Conclusion

This compound demonstrates significant biological activity, particularly in antimicrobial and anticancer contexts. Continued research into its mechanisms of action and further optimization could lead to valuable therapeutic applications. The compound's promising results in preliminary studies warrant deeper investigation into its pharmacological potential and safety profile.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide involves several steps, including the formation of thiazole derivatives and subsequent reactions to introduce the piperidine moiety. The molecular structure is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy, ensuring the integrity of the synthesized compound .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against a range of bacterial and fungal strains. The results indicate that derivatives of thiazole compounds exhibit promising antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using turbidimetric methods, demonstrating significant inhibition of microbial growth .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) revealed that certain derivatives showed potent cytotoxic effects. The Sulforhodamine B assay was employed to quantify cell viability, indicating that specific modifications to the thiazole structure enhance its anticancer activity .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between the synthesized compounds and their biological targets. Using software such as Schrodinger, researchers have modeled the binding modes, providing insights into how structural variations influence biological activity. These studies are crucial for optimizing lead compounds for further development in drug discovery .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities. Its potential role in treating metabolic disorders is under investigation, particularly concerning its effects on inflammation and cellular stress responses. The compound may modulate pathways involved in metabolic regulation, making it a candidate for further exploration in metabolic disease therapies .

Summary of Findings

ApplicationMethodologyKey Findings
AntimicrobialTurbidimetric methodEffective against Gram-positive and Gram-negative bacteria
AnticancerSulforhodamine B assaySignificant cytotoxicity against MCF7 cell line
Molecular DockingSchrodinger softwareInsights into binding interactions with targets

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2S2/c1-13-4-2-3-9-23(13)18(25)12-26-11-17(24)22-19-21-16(10-27-19)14-5-7-15(20)8-6-14/h5-8,10,13H,2-4,9,11-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCCAXSUMJJXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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